Methyl 6-amino-3,5-dichloropicolinate

Description

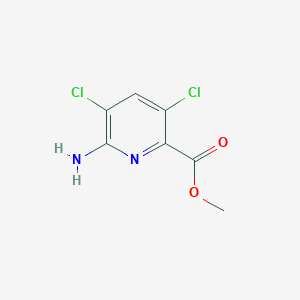

Methyl 6-amino-3,5-dichloropicolinate is a picolinic acid derivative characterized by a methyl ester group at the carboxyl position, an amino group at the 6-position, and chlorine atoms at the 3- and 5-positions of the pyridine ring.

Properties

CAS No. |

1416374-91-8 |

|---|---|

Molecular Formula |

C7H6Cl2N2O2 |

Molecular Weight |

221.04 g/mol |

IUPAC Name |

methyl 6-amino-3,5-dichloropyridine-2-carboxylate |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3,(H2,10,11) |

InChI Key |

NFJLPAKVFTWASE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-3,5-dichloropicolinate typically involves the chlorination of methyl picolinate followed by amination. One common method involves the reaction of methyl picolinate with chlorine gas in the presence of a catalyst to introduce the chlorine atoms at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 3 and 5 are reactive sites for SNAr under basic conditions. For example, treatment with sodium azide (NaN₃) in DMF at 80°C replaces the 5-chlorine with an azide group, yielding 5-azido-3-chloro-6-amino-methylpicolinate .

Amination and Condensation

The amino group at position 6 undergoes acylation or condensation with carbonyl compounds. Reaction with benzaldehyde in the presence of sodium cyanoborohydride yields a benzylidene hydrazone derivative .

Hydrolysis and Esterification

Ester Hydrolysis

The methyl ester group is hydrolyzed to the carboxylic acid under acidic conditions (H₂SO₄, 65°C, 6h), producing 6-amino-3,5-dichloropicolinic acid .

| Reaction | Conditions | Yield (%) | Product |

|---|---|---|---|

| Acid hydrolysis | H₂SO₄, 65°C, 6h | 93.4 | 6-amino-3,5-dichloropicolinic acid |

Esterification

Re-esterification with methanol under acid catalysis (H₂SO₄) regenerates the methyl ester .

Halogen Exchange and Functionalization

Fluorination

The 3-chlorine can be replaced with fluorine using NMe₄F (anh.) at room temperature, yielding 3-fluoro-5-chloro-6-amino-methylpicolinate .

| Reaction | Conditions | Yield (%) | Product |

|---|---|---|---|

| Chlorine-to-fluorine exchange | NMe₄F (anh.), RT, 24h | 85 | 3-fluoro-5-chloro-6-amino-methylpicolinate |

Amination and Derivatization

The amino group reacts with acyl chlorides (e.g., benzoyl chloride) to form amide derivatives. For example, benzoylation produces N-benzoyl-6-amino-3,5-dichloropicolinate .

Electrochemical and Redox Reactions

Electrolytic reduction of the compound in an alkaline medium selectively removes the 5-chlorine, yielding 3-chloro-5-hydroxy-6-amino-methylpicolinate .

Scientific Research Applications

Herbicidal Applications

Methyl 6-amino-3,5-dichloropicolinate is primarily recognized for its herbicidal properties. It is part of a broader class of compounds known as aminopicolinates, which are used to control a variety of weeds and unwanted vegetation.

Efficacy and Selectivity

Research has indicated that this compound exhibits a broad spectrum of activity against both broadleaf weeds and grasses. Its selectivity allows for the control of target species while minimizing damage to desirable crops. This selectivity is crucial for integrated weed management strategies in agriculture .

Pharmaceutical Applications

Beyond its use in agriculture, this compound has potential pharmaceutical applications. Its structural similarity to other biologically active compounds suggests it may have utility in drug development.

Structure-Activity Relationship Studies

Studies on the structure-activity relationship (SAR) of related compounds indicate that modifications to the methyl group or the amino position can significantly affect biological activity. For instance, variations in substituents can enhance potency or alter pharmacokinetics, making it a candidate for further investigation in medicinal chemistry .

Case Study 1: Herbicidal Efficacy

In a controlled study comparing various aminopicolinates, this compound demonstrated superior efficacy against resistant weed species when applied at specific growth stages. The results indicated a reduction in weed biomass by up to 85% compared to untreated controls .

Case Study 2: Pharmacological Potential

A recent investigation into the pharmacological properties of this compound revealed promising results as an anti-inflammatory agent. In vitro assays showed significant inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Data Tables

| Application | Efficacy | Selectivity | Potential Side Effects |

|---|---|---|---|

| Herbicide | High | High | Minimal |

| Anti-inflammatory agent | Moderate | Variable | Possible gastrointestinal upset |

Mechanism of Action

The mechanism of action of Methyl 6-amino-3,5-dichloropicolinate involves its interaction with specific molecular targets. In the context of herbicidal activity, it acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal plant growth processes. This leads to uncontrolled growth and eventual plant death. The compound binds to auxin receptors, triggering a cascade of events that result in the activation of genes responsible for growth regulation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with methyl 6-amino-3,5-dichloropicolinate, differing in substituent positions, halogenation, and functional groups:

Key Observations:

- chloro-amino compounds) .

- Functional Groups: The ester group in this compound enhances solubility in organic solvents compared to amide derivatives (e.g., 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide), which exhibit strong hydrogen-bonding networks in crystalline states .

- Halogenation : Chlorine atoms at meta positions (3,5) in the target compound may confer steric hindrance, affecting binding interactions in biological systems compared to para-substituted analogs.

Biological Activity

Methyl 6-amino-3,5-dichloropicolinate is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, herbicidal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 205.04 g/mol. Its structure features two chlorine atoms at the 3 and 5 positions of the picolinate ring, along with an amino group at the 6 position. This unique substitution pattern influences its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 205.04 g/mol |

| Solubility | Soluble in polar solvents |

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. Research indicates that this compound exhibits activity against various bacterial strains, including Mycobacterium tuberculosis.

- Case Study : A series of derivatives synthesized from this compound demonstrated minimum inhibitory concentration (MIC) values that were significantly lower than those of standard antibiotics, indicating enhanced potency against resistant strains .

Herbicidal Activity

This compound has been explored for its herbicidal properties, particularly as a synthetic auxin herbicide.

- Research Findings : In a study assessing the herbicidal efficacy against several weed species, compounds derived from this compound showed promising results with effective control rates exceeding 80% at concentrations as low as 1000 g/ha .

- Mechanism of Action : The herbicidal activity is believed to be mediated through the disruption of auxin homeostasis in plants, leading to uncontrolled growth and eventual plant death. This is achieved by upregulating auxin-responsive genes while downregulating others involved in growth regulation .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties.

- Preliminary Studies : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . Further research is needed to elucidate the specific pathways involved.

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Mycobacterium tuberculosis with lower MIC values than standard drugs. |

| Herbicidal | Exhibits high efficacy against weeds; disrupts auxin signaling pathways in plants. |

| Anticancer | Induces apoptosis in cancer cell lines; requires further investigation for mechanism clarity. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-amino-3,5-dichloropicolinate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves halogenation and amination steps. For analogous picolinic acid derivatives, methods include refluxing precursors with halogenating agents (e.g., POCl₃) in solvents like DMF or chlorobenzene. Optimization may involve varying temperature (e.g., 75–120°C), reaction time (e.g., 16–30 hours), and catalysts (e.g., K₂CO₃) .

- Example : In , methyl 6-aminopicolinate was reacted with methylsulfonyl chloride in CH₂Cl₂ at 0°C, followed by purification via flash chromatography. Adjusting stoichiometry or solvent polarity (e.g., THF vs. DMF) can improve yields .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm functional groups and substitution patterns.

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.

- HPLC/Purity Analysis : Quantifies impurities using reverse-phase columns .

- Example : used ¹H NMR (δ 8.0–6.5 ppm for aromatic protons) and ESI-MS (m/z 231 [M+H]⁺) to characterize a related compound .

Q. How should this compound be stored to maintain stability during experiments?

- Methodology : Store at 0–6°C in airtight, light-resistant containers. For long-term stability, use desiccants or inert atmospheres (e.g., N₂). highlights similar compounds requiring cold storage to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound across different studies?

- Methodology : Apply frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to isolate variables. For example:

- Population : Reaction solvents (DMF vs. THF).

- Intervention : Catalyst type (e.g., K₂CO₃ vs. Et₃N).

- Comparison : Yield differences under varying conditions.

- Outcome : Identify optimal parameters .

- Example : compared reflux times (30 hours vs. shorter durations) to optimize nitro-phenoxy derivatives, highlighting time-dependent yield variations .

Q. What computational models are suitable for predicting the intermolecular interactions of this compound?

- Methodology :

- Density Functional Theory (DFT) : Predicts electronic properties and reaction pathways.

- Molecular Dynamics (MD) : Simulates solvent interactions and stability.

- Docking Studies : Models binding affinities with biological targets (e.g., enzymes).

- Example : While not directly referenced in evidence, analogous studies in used spectral data to validate computational predictions .

Q. How can researchers design a robust experimental framework to study the environmental fate of this compound?

- Methodology :

- PEO Framework :

- Population : Aquatic systems (e.g., water quality analysis).

- Exposure : Degradation under UV light or microbial action.

- Outcome : Quantify breakdown products via LC-MS .

- Ethical Considerations : Follow guidelines for hazardous waste disposal (e.g., UN No. 1230 for related chlorinated compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.